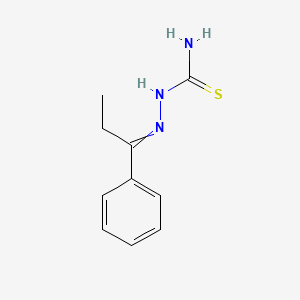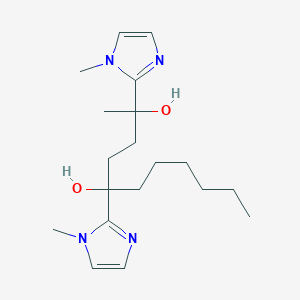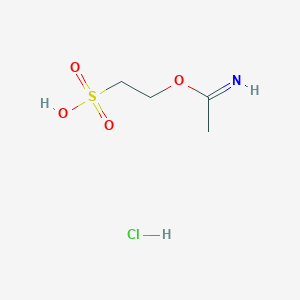
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both ethanimidoyloxy and ethanesulfonic acid groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanimidoyloxy and ethanesulfonic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce ethanimidoyloxyethanesulfonic acid derivatives with different functional groups.
科学的研究の応用
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethanimidoyloxyethanesulfonic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems The compound may act by modifying specific proteins or enzymes, altering their activity and leading to various biological effects
類似化合物との比較
Similar Compounds
2-Ethylhexanoic acid: Another compound with similar functional groups but different properties and applications.
Ethanesulfonic acid derivatives: Compounds with similar sulfonic acid groups but varying in their ethanimidoyloxy substituents.
Uniqueness
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
94732-92-0 |
|---|---|
分子式 |
C4H10ClNO4S |
分子量 |
203.65 g/mol |
IUPAC名 |
2-ethanimidoyloxyethanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO4S.ClH/c1-4(5)9-2-3-10(6,7)8;/h5H,2-3H2,1H3,(H,6,7,8);1H |
InChIキー |
MIBDBSAKWOXUNR-UHFFFAOYSA-N |
正規SMILES |
CC(=N)OCCS(=O)(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
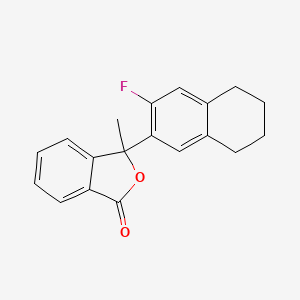

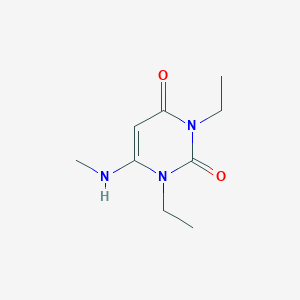
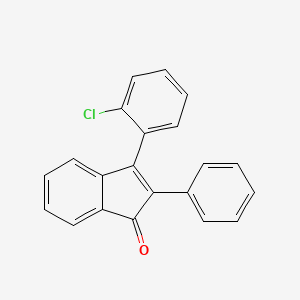
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
